Cas no 868256-37-5 (2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE)
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE Chemical and Physical Properties
Names and Identifiers
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- SALOR-INT L322377-1EA
- 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE
- 2-(pyridin-2-ylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide
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- MDL: MFCD05150540
- Inchi: 1S/C13H9F3N2OS/c14-8-5-10(16)11(6-9(8)15)18-12(19)7-20-13-3-1-2-4-17-13/h1-6H,7H2,(H,18,19)
- InChI Key: YYAQFTUYWHXQPI-UHFFFAOYSA-N
- SMILES: C1C=C(SCC(NC2C(F)=CC(F)=C(F)C=2)=O)N=CC=1
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301460-100 mg |
2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide; . |
868256-37-5 | 100 mg |
€221.50 | 2023-07-20 | ||
| Key Organics Ltd | JS-2812-1MG |
2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2812-5MG |
2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2812-10MG |
2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2812-20MG |
2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | JS-2812-50MG |
2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | JS-2812-100MG |
2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00910738-1g |
2-(Pyridin-2-ylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | 90% | 1g |
¥1596.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633829-1mg |
2-(Pyridin-2-ylthio)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | 98% | 1mg |
¥546.00 | 2024-04-27 | |
| Ambeed | A955324-1g |
2-(Pyridin-2-ylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide |
868256-37-5 | 90% | 1g |
$232.0 | 2025-04-16 |
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE Suppliers
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE
Introduction to 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE (CAS No. 868256-37-5)
2-(2-Pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 868256-37-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development. The structural features of this molecule, particularly the presence of a pyridinylsulfanyl group and a trifluorophenyl moiety, contribute to its unique chemical properties and potential therapeutic applications.
The pyridinylsulfanyl group is a key pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. This group enhances the solubility and bioavailability of the compound, which are critical factors in drug design. On the other hand, the trifluorophenyl substituent introduces fluorine atoms into the aromatic ring, which can modulate the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely used in pharmaceuticals due to their improved binding affinity and resistance to degradation.
In recent years, there has been a growing interest in developing novel compounds that target inflammation and immunomodulation. The 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide structure aligns well with this trend, as it combines elements known to influence immune responses. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by interacting with specific cytokine pathways. The trifluorophenyl group, in particular, has been shown to enhance the potency of anti-inflammatory agents by improving their interactions with target proteins.
Furthermore, the acetamide moiety in the compound's name indicates a polar functional group that can facilitate cellular uptake and interaction with biological targets. This feature is particularly important in drug design, as it can enhance the compound's pharmacokinetic profile. The combination of these structural elements makes 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide a promising candidate for further investigation in therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed on 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide, revealing potential binding interactions with various inflammatory markers and enzymes. These computational results support the hypothesis that this compound could be an effective modulator of immune responses.
The synthesis of 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the aromatic ring is particularly challenging due to their high reactivity and tendency to undergo side reactions. However, recent improvements in synthetic methodologies have made it possible to incorporate fluorine atoms efficiently while maintaining high yields and purity.
In conclusion, 2-(2-pyridinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide (CAS No. 868256-37-5) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of pharmacophores makes it an attractive candidate for further development as an immunomodulatory agent. With ongoing research and advancements in synthetic chemistry, this compound holds promise for contributing to novel therapeutic strategies in the future.
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